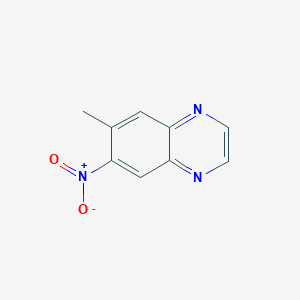
6-Methyl-7-nitroquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-7-nitroquinoxaline is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse biological and industrial applications. The compound’s structure consists of a quinoxaline core with a methyl group at the 6th position and a nitro group at the 7th position.
Preparation Methods
The synthesis of 6-Methyl-7-nitroquinoxaline typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. One efficient method includes the reaction of 1,2-benzenediamine with α-aminoxylated 1,3-dicarbonyl compounds under acidic conditions . This process does not require extra catalysts or harsh reaction conditions, making it a straightforward and efficient synthetic route.
Chemical Reactions Analysis
6-Methyl-7-nitroquinoxaline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methyl and nitro groups can participate in nucleophilic substitution reactions.
Cyclization: The compound can form complex heterocyclic structures through cyclization reactions.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Methyl-7-nitroquinoxaline has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 6-Methyl-7-nitroquinoxaline involves its interaction with specific molecular targets. For instance, it can act as an antagonist for certain receptors, such as the non-NMDA glutamate receptor . The compound competes with natural ligands for binding sites, thereby modulating the receptor’s activity.
Comparison with Similar Compounds
6-Methyl-7-nitroquinoxaline can be compared with other quinoxaline derivatives, such as:
- 6-Chloro-7-nitroquinoxaline
- 6-Bromo-7-nitroquinoxaline
- 6-Iodo-7-nitroquinoxaline
These compounds share a similar quinoxaline core but differ in their substituents, which can significantly affect their chemical properties and biological activities
Properties
Molecular Formula |
C9H7N3O2 |
|---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
6-methyl-7-nitroquinoxaline |
InChI |
InChI=1S/C9H7N3O2/c1-6-4-7-8(11-3-2-10-7)5-9(6)12(13)14/h2-5H,1H3 |
InChI Key |
CXVZINUOOLMXHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=CN=C2C=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Pyridin-4-yl-2-azaspiro[4.5]decan-8-ol](/img/structure/B13867035.png)
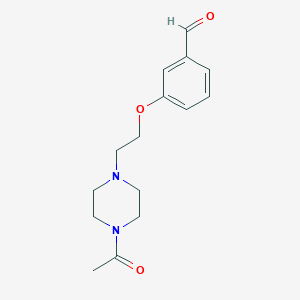
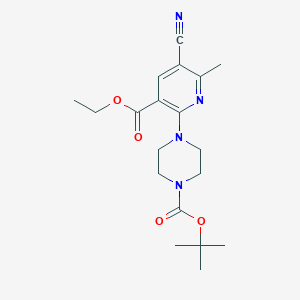
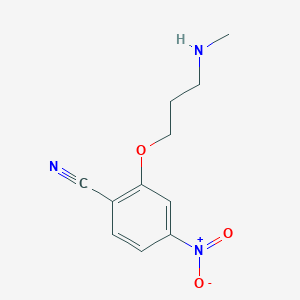
![tert-butyl N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B13867068.png)


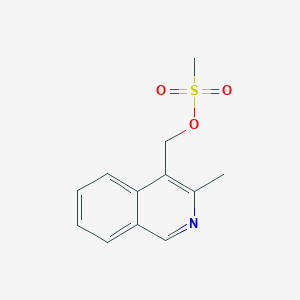
![3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine](/img/structure/B13867090.png)
![4-Bromo-2-chloro-1-[(cyclopropylmethyl)sulfonyl]benzene](/img/structure/B13867091.png)
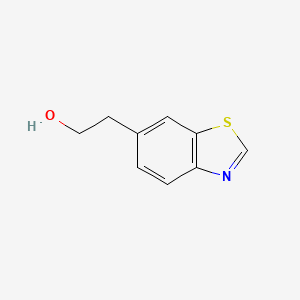
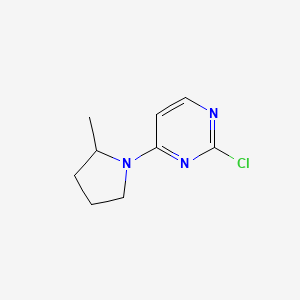
![4-[(2-Cyclopentylacetyl)amino]benzoic acid](/img/structure/B13867107.png)
![5-Bromo-3-[(4-tert-butylphenyl)methyl]pyrimidin-4-one](/img/structure/B13867110.png)
